molecular formula C18H23N3O3 B280316 methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B280316
M. Wt: 329.4 g/mol
InChI Key: MLNPGAFNRQNWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as MEPMQ, is a chemical compound with potential applications in scientific research. It is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood, but it has been reported to act as an inhibitor of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. This compound has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential as a treatment for neurological disorders.
Biochemical and Physiological Effects:
This compound has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities in vitro and in vivo. It has also been reported to inhibit the activity of acetylcholinesterase and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, the biochemical and physiological effects of this compound may vary depending on the dose, route of administration, and experimental conditions.

Advantages and Limitations for Lab Experiments

Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several advantages for lab experiments, including its potential as a lead compound for the development of new drugs, its ability to inhibit the NF-κB signaling pathway, and its potential as a treatment for neurological disorders. However, there are also limitations to its use in lab experiments, such as the need for further studies to fully understand its mechanism of action and the potential for toxicity at high doses.

Future Directions

There are several future directions for the research and development of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. These include:
1. Further studies to fully understand the mechanism of action of this compound and its potential as a treatment for neurological disorders.
2. Optimization of the synthesis method to improve the yield and purity of the compound.
3. Screening of this compound and its analogs for their anti-inflammatory, anti-tumor, and anti-oxidant activities, and their potential as lead compounds for the development of new drugs.
4. Studies to evaluate the safety and toxicity of this compound at various doses and in different animal models.
5. Development of new formulations and delivery methods to improve the bioavailability and efficacy of this compound.
Conclusion:
This compound is a quinoline derivative that has potential applications in scientific research, particularly in the field of drug discovery. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities, and to have potential as a treatment for neurological disorders. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its analogs for the development of new drugs and treatments for various diseases.

Synthesis Methods

Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been synthesized using various methods, including the reaction of 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid with ethyl 3-methyl-1H-pyrazole-4-carboxylate in the presence of a base, and the reaction of 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid with 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent. The yield and purity of the synthesized compound depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has potential applications in scientific research, particularly in the field of drug discovery. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities, which make it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

methyl 4-(1-ethyl-3-methylpyrazol-4-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H23N3O3/c1-5-21-9-12(10(2)20-21)16-15(18(23)24-4)11(3)19-13-7-6-8-14(22)17(13)16/h9,16,19H,5-8H2,1-4H3

InChI Key

MLNPGAFNRQNWKQ-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)C2C3=C(CCCC3=O)NC(=C2C(=O)OC)C

Canonical SMILES

CCN1C=C(C(=N1)C)C2C3=C(CCCC3=O)NC(=C2C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.